Home > Products > Screening Compounds P123940 > Spectinamide 1599
Spectinamide 1599 -

Spectinamide 1599

Catalog Number: EVT-14048672
CAS Number:
Molecular Formula: C21H31ClN4O7
Molecular Weight: 486.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Spectinamide 1599 is a semisynthetic antibiotic derived from spectinomycin, specifically designed to combat drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound represents a novel class of antibiotics known as spectinamides, which have been developed to enhance the efficacy of existing treatments against resistant bacterial strains. Spectinamide 1599 has shown significant antibacterial activity, particularly in combination therapies, and has been subjected to extensive research regarding its synthesis, mechanism of action, and potential applications in clinical settings.

Source and Classification

Spectinamide 1599 is classified under the broader category of antibiotics, specifically targeting bacterial ribosomes. It is a derivative of spectinomycin, which is an aminocyclitol antibiotic. The compound was synthesized as part of a series aimed at improving the structural properties and antibacterial efficacy against resistant strains of Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of Spectinamide 1599 follows a multistep process that begins with spectinomycin. Key steps in its synthesis include:

  1. Starting Material: The synthesis typically starts with spectinomycin as a precursor.
  2. Reagents and Conditions: Various reagents such as benzyl chloroformate and sodium bicarbonate are used in controlled conditions (e.g., ice-bath) to facilitate the formation of intermediates.
  3. Purification: The crude product undergoes purification through silica gel column chromatography to isolate the desired compound .

The specific synthetic route involves several reactions including acylation and hydrogenation, leading to the final product with high purity (>95%) as confirmed by techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry .

Molecular Structure Analysis

Spectinamide 1599 possesses a complex molecular structure that enhances its interaction with bacterial ribosomes. The key structural features include:

  • Core Structure: It retains the core structure of spectinomycin but incorporates additional functional groups that improve binding affinity to ribosomal RNA.
  • Molecular Formula: The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics.
  • 3D Structure: Molecular modeling studies have shown that Spectinamide 1599 forms stable complexes within the ribosomal binding site, facilitating effective inhibition of protein synthesis .
Chemical Reactions Analysis

Spectinamide 1599 undergoes several chemical reactions that are pivotal for its antibacterial activity:

  • Binding Reactions: It binds selectively to bacterial ribosomes, inhibiting protein synthesis by obstructing the peptidyl transferase center.
  • Combination Therapy: In vitro studies have demonstrated synergistic effects when combined with other antibiotics such as clarithromycin and pyrazinamide, significantly reducing bacterial loads .
  • Resistance Mechanisms: Research indicates that Spectinamide 1599 does not exhibit cross-resistance with other common antitubercular agents, making it a valuable option in treating resistant infections .
Mechanism of Action

The mechanism of action for Spectinamide 1599 primarily involves:

  • Ribosomal Targeting: It binds to the 30S ribosomal subunit, inhibiting translation processes essential for bacterial growth.
  • Synergistic Effects: When used in combination with other drugs, it enhances their efficacy through various biochemical pathways, including modulation of immune responses .
  • Intracellular Activity: Studies show that it effectively reduces intracellular bacterial burdens in infected host cells, highlighting its potential for treating latent infections .
Physical and Chemical Properties Analysis

Spectinamide 1599 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in various organic solvents which aids in formulation for therapeutic use.
  • Stability: The compound shows stability under physiological conditions, which is crucial for its effectiveness in vivo.
  • Absorption Characteristics: Pharmacokinetic studies indicate favorable absorption profiles when administered via different routes .
Applications

Spectinamide 1599 holds promise for various scientific applications:

  • Tuberculosis Treatment: It is primarily investigated for its ability to treat drug-resistant tuberculosis strains.
  • Combination Therapy Research: Ongoing studies explore its use alongside existing antibiotics to enhance treatment regimens for tuberculosis and potentially other bacterial infections .
  • Preclinical Trials: Results from preclinical evaluations suggest strong potential for clinical application, particularly in inhalational therapy against pulmonary tuberculosis .
Introduction to Spectinamide 1599 in Tuberculosis Therapeutics

Historical Context of Spectinomycin Derivatives in Antimicrobial Development

The spectinomycin class of antibiotics has traversed a transformative path from broad-spectrum aminocyclitol antibiotics to highly specialized antitubercular agents. Naturally occurring spectinomycin, isolated from Streptomyces spectabilis in 1961, initially demonstrated efficacy against Gram-negative bacteria including Neisseria gonorrhoeae. However, its utility against Mycobacterium tuberculosis (Mtb) was severely limited due to intrinsic resistance mediated by the Rv1258c efflux pump. This major facilitator superfamily transporter efficiently expelled spectinomycin from bacterial cells, rendering it therapeutically ineffective against tuberculosis. The chemical scaffold of spectinomycin presented unique opportunities for medicinal chemistry optimization. Early derivatives focused on improving bacterial permeability and overcoming efflux mechanisms, culminating in the strategic modification at the 3'-position of the spectinomycin core. This position proved critical for evading efflux-mediated resistance while maintaining ribosomal target engagement [1] [8].

Semisynthetic modifications yielded compounds with dramatically improved activity against mycobacteria. Structure-activity relationship (SAR) studies identified that bulky aryl-acyl substitutions at the 3'-amine significantly enhanced anti-tubercular activity by circumventing efflux mechanisms. Additionally, C9-oxime modifications improved metabolic stability and ribosomal binding affinity. These strategic chemical innovations transformed an ineffective natural product into a promising antimycobacterial scaffold, setting the stage for the development of spectinamides [1] [6].

Emergence of Spectinamide 1599 as a Novel Antitubercular Agent

Spectinamide-1599 (3'-Dihydro-3'-deoxy-3′(R)-(5-chloropyridin-2-yl) acetylamino spectinomycin dihydrochloride) emerged as a preclinical lead compound following extensive structure-activity optimization. Its molecular design specifically addresses the pharmacological limitations of earlier spectinomycin analogs while maximizing anti-tubercular potency. The compound features a 5-chloropyridyl moiety at the 3'-position, which confers exceptional resistance to efflux mechanisms, particularly by the Rv1258c transporter. This structural modification results in sustained intracellular accumulation within mycobacteria [2] [6].

Spectinamide-1599 exhibits potent in vitro activity against both drug-susceptible and drug-resistant Mtb strains, with minimum inhibitory concentrations (MIC) ranging from 0.4–1.6 μg/mL. This potency extends to extensively drug-resistant (XDR) strains, demonstrating its potential against currently untreatable tuberculosis variants. Mechanistically, spectinamide-1599 inhibits bacterial protein synthesis through high-affinity binding to the 16S rRNA within the 30S ribosomal subunit. Unlike linezolid (an oxazolidinone with similar ribosomal targeting), spectinamide-1599 exhibits minimal affinity for mitochondrial ribosomes, theoretically reducing the risk of myelosuppression and neuropathy associated with long-term oxazolidinone therapy. The compound also possesses an extraordinarily lengthy post-antibiotic effect (133 hours in vitro), allowing for extended suppression of bacterial regrowth after drug clearance [2] [3] [6].

Rationale for Targeting Mycobacterium tuberculosis Phenotypic Heterogeneity

The formidable challenge in tuberculosis chemotherapy stems from Mtb's remarkable ability to adopt diverse metabolic states within the host. During chronic infection, Mtb encounters heterogeneous microenvironments—including acidic pH, hypoxic conditions, and nutrient starvation—within granulomatous lesions. These environmental cues trigger phenotypic transformations into slowly replicating or dormant states that exhibit profound drug tolerance. Conventional antitubercular drugs predominantly target metabolically active bacilli, leaving these phenotypically resistant subpopulations largely unaffected. This heterogeneity necessitates prolonged multidrug regimens and contributes to treatment failure [2] [3].

Spectinamide-1599 was specifically developed to address this therapeutic gap. Preliminary investigations against Mycobacterium bovis BCG models mimicking phenotypic heterogeneity revealed differential activity profiles:

  • Highest efficacy against log-phase replicating bacilli (concentration-dependent killing)
  • Intermediate activity against acid-phase bacteria (pH 5.7)
  • Reduced efficacy against hypoxic non-replicating persisters

This activity profile resembles that of isoniazid, yet spectinamide-1599 maintains potency against isoniazid-resistant strains. The compound's ability to reduce—though not eliminate—slowly replicating populations provides a pharmacological rationale for combination therapy with agents targeting complementary metabolic states. This strategic approach aims to collectively address the spectrum of bacterial phenotypes encountered in human tuberculosis [2] [3] [10].

Table 1: Spectinamide-1599 Activity Against Mycobacterial Phenotypes

Phenotypic StateInduction MethodSpectinamide-1599 EfficacyComparative Efficacy (vs. First-Line Drugs)
Log-phase replicationStandard 7H9 broth (pH 6.7)High (Concentration-dependent killing)Similar to isoniazid
Acid-phase adaptationpH 5.7 for 14 daysModerateSuperior to rifampicin
Hypoxic non-replicatingAnaerobic chamber (<4 ppm O₂) for 14 daysReducedSuperior to metronidazole for hypoxic Mtb
Intracellular (Dendritic cells)GM-CSF differentiated primary lung cellsHigh (99.9% reduction with monotherapy)Enhanced by IFN-γ and pyrazinamide

Properties

Product Name

Spectinamide 1599

IUPAC Name

2-(5-chloropyridin-2-yl)-N-[(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-yl]acetamide

Molecular Formula

C21H31ClN4O7

Molecular Weight

486.9 g/mol

InChI

InChI=1S/C21H31ClN4O7/c1-9-6-12(26-13(27)7-11-5-4-10(22)8-25-11)21(30)20(31-9)32-19-17(29)14(23-2)16(28)15(24-3)18(19)33-21/h4-5,8-9,12,14-20,23-24,28-30H,6-7H2,1-3H3,(H,26,27)/t9-,12-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1

InChI Key

WFWJNRAXDUDHKA-CYWJWNLKSA-N

Canonical SMILES

CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.